molecular formula C18H25NO4 B8651398 Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate

Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate

Cat. No.: B8651398
M. Wt: 319.4 g/mol
InChI Key: WJCLEICUJAPKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxycarbonyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a methoxycarbonyl group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-(2-methoxycarbonylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-13(10-12-19)14-7-5-6-8-15(14)16(20)22-4/h5-8,13H,9-12H2,1-4H3

InChI Key

WJCLEICUJAPKCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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